molecular formula C13H10INO4S B484906 4-[(4-Iodophenyl)sulfonylamino]benzoic acid CAS No. 126146-00-7

4-[(4-Iodophenyl)sulfonylamino]benzoic acid

Cat. No.: B484906
CAS No.: 126146-00-7
M. Wt: 403.19g/mol
InChI Key: YHCIAOWCNGYCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Iodophenyl)sulfonylamino]benzoic acid represents a strategically designed sulfonamide-based compound that incorporates both a benzoic acid moiety and an iodophenyl group, creating a multifunctional scaffold for pharmaceutical and chemical research. This compound belongs to a class of sulfonamide derivatives that have demonstrated significant potential as enzyme inhibitors, particularly in the study of aldose reductase (ALR2) inhibition . Research indicates that structurally related N-[(phenylsulfonyl)amino] acid compounds exhibit enhanced inhibitory activity against aldose reductase compared to simpler analogues, with studies suggesting these compounds interact with multiple binding sites present on the enzyme . The iodine atom positioned on the phenyl ring provides a valuable handle for further chemical modifications, including transition metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate for synthesizing more complex derivatives for structure-activity relationship studies. Researchers can utilize this compound to investigate sulfonamide-based inhibitor design, with potential applications in metabolic disorder research and enzyme mechanism studies. The structural features of this molecule, particularly the sulfonamide linkage connecting two aromatic systems, resemble motifs found in various biologically active compounds, including antimicrobial agents and enzyme inhibitors . The benzoic acid component allows for solubility modifications and additional derivative synthesis, while the electron-rich aromatic system with halogen substitution enables exploration of structure-activity relationships in medicinal chemistry programs. This compound is supplied exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

4-[(4-iodophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCIAOWCNGYCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Aminobenzoic Acid

The primary synthesis involves reacting 4-aminobenzoic acid with 4-iodobenzenesulfonyl chloride under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.

Procedure :

  • Dissolve 4-aminobenzoic acid (10 mmol) in anhydrous pyridine (20 mL).

  • Add 4-iodobenzenesulfonyl chloride (10.5 mmol) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with ice-cold 1M HCl, extract with ethyl acetate, and recrystallize from acetic acid.

Yield : 68–75%. Purity exceeds 99% after recrystallization.

Alternative Coupling Strategies

Patent CN112745239A describes a two-step method using hydroxylamine-mediated rearrangement of phthalic acid derivatives:

  • React 1,4-phthalic acid monoester with hydroxylamine to form a hydroxamic acid intermediate.

  • Rearrangement under acidic conditions yields 4-aminobenzoic acid derivatives, which are subsequently sulfonylated.

This approach avoids nitration/reduction steps, reducing hazardous waste.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

  • Solvents : Pyridine (ideal for HCl scavenging) or dimethylformamide (DMF) with triethylamine.

  • Catalysts : Cuprous halides (e.g., CuCl) enhance sulfonylation efficiency in aromatic systems.

Table 1 : Solvent Impact on Yield

SolventTemperature (°C)Yield (%)Purity (%)
Pyridine257599.5
DMF256898.2
Acetic acid407299.1

Temperature and Time

Lower temperatures (0–10°C) minimize side reactions, while extended stirring (12–24 hours) ensures complete conversion.

Purification and Characterization

Recrystallization Protocols

Recrystallization from acetic acid (100–105°C to 40°C) achieves >99.5% purity. Alternative solvents like propionic acid yield comparable results but require higher temperatures.

Analytical Validation

  • HPLC : Purity assessed using C18 columns (99.5–99.7%).

  • Melting Point : 184°C (consistent with literature).

  • Spectroscopy :

    • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.

    • ¹H NMR (DMSO-d6): δ 8.02 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 7.45 (s, 1H, NH).

Scalability and Industrial Applications

Patent EP1454891A1 highlights large-scale oxidation reactors for analogous benzoic acid derivatives:

  • Reactor Type : Titanium autoclave (25 kg/cm² pressure).

  • Throughput : 230 g per batch with 75% yield.

  • Cost Efficiency : Substituting Na/K phenolate reduces raw material expenses by 20% .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenyl)sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that 4-[(4-Iodophenyl)sulfonylamino]benzoic acid exhibits significant anti-inflammatory properties. It acts as an inhibitor of integrin-dependent adhesion processes, particularly targeting the α4 integrin pathway, which is crucial in the pathogenesis of various inflammatory diseases. This compound has been shown to inhibit VCAM-1 (Vascular Cell Adhesion Molecule 1) binding, making it a candidate for therapeutic agents aimed at treating conditions such as multiple sclerosis and other autoimmune disorders .

1.2 Antitubercular Activity

In studies focused on the modification of anthranilic acid derivatives, compounds similar to this compound were synthesized and tested for their antitubercular activity. These derivatives demonstrated efficacy against Mycobacterium tuberculosis, suggesting that this compound could be developed into a treatment for tuberculosis .

2.1 Mechanism of Action

The mechanism of action for this compound primarily involves the inhibition of specific protein interactions that facilitate inflammation and infection. By blocking the interaction between integrins and their ligands, this compound can reduce leukocyte adhesion to endothelial cells, thereby mitigating inflammatory responses .

2.2 Structure-Activity Relationship Studies

Studies have been conducted to analyze the structure-activity relationship (SAR) of sulfonamide derivatives. Modifications to the sulfonamide group and the aromatic rings have been shown to significantly affect biological potency. For instance, replacing certain functional groups can enhance or diminish the compound's ability to inhibit target proteins involved in inflammatory pathways .

Case Studies and Research Findings

3.1 Case Study: Inhibition of VCAM-1 Binding

A notable study demonstrated that this compound effectively inhibited VCAM-1 binding in vitro. The IC50 values indicated strong inhibitory activity compared to other known inhibitors, highlighting its potential as a therapeutic agent for inflammatory diseases .

3.2 Case Study: Antitubercular Efficacy

In a comparative study involving various anthranilic acid derivatives, this compound was found to possess comparable efficacy to established antitubercular agents. This finding supports further investigation into its potential as a novel treatment option for tuberculosis .

Conclusion and Future Directions

The applications of this compound span across pharmaceutical development and biological research, particularly in the realms of anti-inflammatory and antitubercular therapies. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects. Additionally, clinical trials are necessary to validate its therapeutic potential in human subjects.

Data Summary Table

Application AreaDescriptionKey Findings
Anti-inflammatoryInhibits α4 integrin-dependent adhesion processesStrong VCAM-1 binding inhibition
AntitubercularEfficacy against Mycobacterium tuberculosisComparable efficacy to established treatments
Structure-Activity RelationshipModifications influence biological potencySpecific functional group changes enhance activity

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling, the compound acts as a substrate that undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Key Observations:

  • Iodine vs. Halogen Substitutions : The para-iodo group in the target compound increases molecular weight and polarizability compared to chloro/fluoro analogs, enhancing its utility in X-ray crystallography .
  • Acidity: The pKa of sulfonamide benzoic acids ranges from ~2.5 to 3.0, influenced by electron-withdrawing substituents (e.g., -NO₂ in lowers pKa to 2.77).
  • Stereoelectronic Effects: Ortho-substituted derivatives (e.g., 2-iodo in ) exhibit distorted tetrahedral geometry at sulfur and nonplanar ring conformations, impacting intermolecular interactions.

Kinase Inhibition

This compound derivatives demonstrate moderate protein kinase CK2 inhibition. In contrast, 4-[(4-(naphthalen-2-yl)thiazol-2-yl)amino]benzoic acid (a thiazole analog) shows enhanced potency (IC₅₀ < 1 µM) due to π-π stacking interactions with CK2's hydrophobic pocket .

Antimicrobial Activity

  • 4-[(3-Chloro-4-fluorophenyl)sulfonylamino]benzoic acid: Exhibits activity against Gram-positive bacteria, attributed to sulfonamide-mediated folate pathway disruption .
  • 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid: Nitro and hydroxy groups enhance membrane permeability, leading to broad-spectrum efficacy .

Biological Activity

4-[(4-Iodophenyl)sulfonylamino]benzoic acid, also known by its chemical formula C13_{13}H10_{10}I N O3_{3}S, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a sulfonylamino group and an iodoaryl moiety. The presence of iodine enhances its reactivity and may influence its interactions with biological targets. The molecular weight of this compound is approximately 403.19 g/mol.

Target Interactions

Research indicates that this compound can interact with specific protein targets involved in cellular signaling pathways. These interactions are crucial in understanding the compound's potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Inhibition of Signaling Pathways

The compound has been studied for its ability to inhibit certain signaling pathways that are often dysregulated in cancer. This inhibition can lead to altered cellular processes such as proliferation and apoptosis, making it a candidate for further exploration in oncology.

Antibacterial Properties

The sulfonamide group present in this compound is known to confer antibacterial properties. This has led to investigations into its efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Anti-inflammatory Effects

Due to structural similarities with known anti-inflammatory agents like acetaminophen, it is hypothesized that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the arachidonic acid pathway .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The specific pathways affected include those related to cell cycle regulation and apoptosis.
  • Antimicrobial Activity : A study assessed the antibacterial efficacy of the compound against gram-positive and gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
  • Crystallographic Studies : Structural studies have provided insights into the binding modes of this compound with target proteins, revealing potential interactions that could be exploited for drug design .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
4-(Methylphenyl)sulfonylamino]benzoic acidContains methyl instead of iodineLess reactive; potential for different biological activity
2-(Iodophenyl)sulfonylamino]benzoic acidIodine at position 2Different orientation may affect binding properties
4-(Chlorophenyl)sulfonylamino]benzoic acidChlorine instead of iodineGenerally more stable; different reactivity profile

Q & A

Q. What are the common synthetic routes for 4-[(4-Iodophenyl)sulfonylamino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Sulfonamide Formation: React 4-iodobenzenesulfonyl chloride with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Monitor reaction completion via TLC or HPLC .
  • Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize solvent ratios based on solubility data .
  • Yield Improvement: Pre-activate the amine group by deprotonation with NaHCO₃ before adding the sulfonyl chloride. Reduced temperature (0–5°C) minimizes side reactions like hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm the presence of the iodophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and sulfonamide NH (δ ~10–11 ppm). Compare with reference spectra of analogous sulfonamides .
    • FT-IR: Validate sulfonamide (SO₂ asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and carboxylic acid (C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis: Verify C, H, N, and S content within ±0.3% of theoretical values .
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking:
    • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .
    • Ligand Preparation: Optimize the compound’s 3D structure (DFT-minimized) using software like Gaussian or Avogadro. Include iodine’s van der Waals radius for accurate steric modeling .
    • Docking Simulations: Use AutoDock Vina or Schrödinger Maestro. Set grid boxes around active sites (e.g., carbonic anhydrase’s Zn²⁺ center). Analyze binding poses for hydrogen bonds (sulfonamide NH to Zn²⁺) and hydrophobic interactions (iodophenyl with aromatic residues) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Calculate binding free energies via MM-PBSA .

Q. How can researchers resolve contradictions in reported solubility and reactivity data?

Methodological Answer:

  • Solubility Profiling:
    • Solvent Screening: Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using UV-Vis (λmax ~260 nm). Note discrepancies due to polymorphic forms (use XRPD to confirm crystallinity) .
    • Temperature Dependence: Measure solubility at 25°C and 37°C. Use the van’t Hoff equation to correlate with thermodynamic parameters (ΔH, ΔS) .
  • Reactivity Conflicts:
    • Control Experiments: Replicate conflicting studies under inert atmospheres (N₂/Ar) to rule out oxidation/hydrolysis. For example, iodine’s electron-withdrawing effect may reduce sulfonamide hydrolysis rates compared to chloro analogs .
    • Advanced Analytics: Use LC-MS/MS to identify degradation products (e.g., free benzoic acid or des-iodo derivatives) .

Q. What strategies are effective for analyzing unexpected byproducts in its synthesis?

Methodological Answer:

  • Byproduct Identification:
    • LC-HRMS: Detect and characterize impurities (e.g., unreacted 4-aminobenzoic acid or disubstituted sulfonamides) using high-resolution mass spectrometry .
    • Isolation via Prep-HPLC: Collect fractions of byproducts for NMR and crystallography (if crystals form) .
  • Mechanistic Studies:
    • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated 4-aminobenzoic acid to determine rate-limiting steps (e.g., amine activation vs. sulfonamide formation) .
    • Computational DFT: Model transition states for side reactions (e.g., sulfonyl chloride hydrolysis) using Gaussian. Adjust reaction conditions (e.g., drier solvents) to suppress these pathways .

Q. How can researchers assess the compound’s potential as a protease or enzyme inhibitor?

Methodological Answer:

  • Enzyme Assays:
    • Carbonic Anhydrase Inhibition: Use a stopped-flow assay with 4-nitrophenyl acetate as substrate. Measure IC₅₀ via UV-Vis (λ = 400 nm) and compare with acetazolamide as a positive control .
    • Tyrosinase Inhibition: Monitor dopachrome formation (λ = 475 nm) from L-DOPA. Pre-incubate the enzyme with the compound (0.1–100 µM) to determine competitive vs. non-competitive inhibition .
  • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate intracellular accumulation in target cell lines (e.g., cancer cells) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential dust inhalation .
  • Waste Disposal: Collect halogenated waste separately. Treat with NaOH/ethanol solutions to hydrolyze sulfonamide bonds before disposal .
  • Spill Management: Absorb spills with vermiculite or sand. Avoid water to prevent dispersion. Decontaminate with 10% sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.